molecular formula C14H17BrO B13889253 2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

Cat. No.: B13889253
M. Wt: 281.19 g/mol
InChI Key: IHVVGQVSIGBQPR-UHFFFAOYSA-N
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Description

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a naphthalene ring system The naphthalene ring is substituted with two methyl groups, making it a dimethyl derivative

Preparation Methods

The synthesis of 2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The reaction proceeds via a free radical mechanism, leading to the formation of the desired brominated product.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of new carbon-nucleophile bonds.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction converts the ethanone group to a hydroxyl group.

    Oxidation Reactions: The compound can undergo oxidation reactions where the methyl groups on the naphthalene ring are oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification. Its ability to undergo substitution reactions allows it to be incorporated into biologically active molecules.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique structural features make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic amino acid residues. The carbonyl group can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be compared with other brominated ketones and naphthalene derivatives. Similar compounds include:

    1-bromo-2-naphthalenone: This compound has a similar brominated structure but lacks the dimethyl substitution on the naphthalene ring.

    2-bromo-1-phenylethanone: This compound features a brominated ethanone group attached to a phenyl ring instead of a naphthalene ring.

    2-bromo-1-(4-methylphenyl)ethanone: This compound has a brominated ethanone group attached to a methyl-substituted phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c1-14(2)7-3-4-10-8-11(13(16)9-15)5-6-12(10)14/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVGQVSIGBQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)C(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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